Welcome to the BenchChem Online Store!
molecular formula C11H13ClO2 B8747127 3-chloro-4-(2-methylpropyl)Benzoic acid

3-chloro-4-(2-methylpropyl)Benzoic acid

Cat. No. B8747127
M. Wt: 212.67 g/mol
InChI Key: KDKJMZBICNRQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08101775B2

Procedure details

A solution of ethyl 3-chloro-4-(2-methylpropyl)benzoate (D23) (1.76 g, 7.33 mmol), and aqueous sodium hydroxide (2M, 3.70 mL, 7.4 mmol) in ethanol (30 mL) was heated at 40° C. for 3 h. The reaction mixture was concentrated in vacuo and the residue partitioned between ethyl acetate (100 mL) and water (100 mL), the latter acidified with 2M HCl (4 mL). The aqueous layer was extracted with ethyl acetate (100 mL) and the combined organic extracts dried (phase separator) and concentrated in vacuo to give the title compound as a white solid (1.35 g, 6.36 mmol). δH (d6-DMSO, 400 MHz): 13.20 (1H, br. s), 7.89 (1H, d), 7.82 (1H, dd), 7.44 (1H, d), 2.64 (2H, d), 1.94 (1H, m), 0.89 (6H, d). MS (ES): C11H1335ClO2 requires 212; found 211 (M−H+).
Name
ethyl 3-chloro-4-(2-methylpropyl)benzoate
Quantity
1.76 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH2:13][CH:14]([CH3:16])[CH3:15])[C:5]([O:7]CC)=[O:6].[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[CH2:13][CH:14]([CH3:16])[CH3:15])[C:5]([OH:7])=[O:6] |f:1.2|

Inputs

Step One
Name
ethyl 3-chloro-4-(2-methylpropyl)benzoate
Quantity
1.76 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OCC)C=CC1CC(C)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (100 mL) and water (100 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ethyl acetate (100 mL)
CUSTOM
Type
CUSTOM
Details
the combined organic extracts dried (phase separator)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=O)O)C=CC1CC(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.36 mmol
AMOUNT: MASS 1.35 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.